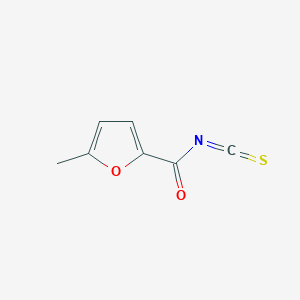

5-Methylfuran-2-carbonyl isothiocyanate

Description

Significance of Furan (B31954) and its Derivatives in Organic Chemistry

The furan ring system is a cornerstone of heterocyclic chemistry, valued for its presence in numerous natural products and its utility as a versatile building block in organic synthesis. ijabbr.combenthamdirect.comijsrst.com Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ijabbr.com

Furan is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct reactivity compared to its carbocyclic analogue, benzene, and other heterocycles like pyrrole (B145914) and thiophene. benthamdirect.com As an electron-rich aromatic system, the furan nucleus readily participates in electrophilic substitution reactions, cycloadditions, and various metal-catalyzed transformations. ijabbr.com This reactivity makes it an invaluable scaffold for constructing more complex molecules. nih.gov Furan derivatives serve as key intermediates in the synthesis of a vast array of compounds, from natural products to industrial chemicals like solvents and polymers. ijabbr.com

Table 1: Comparison of Furan with Other Five-Membered Heterocyclic Compounds

| Property | Furan | Thiophene | Pyrrole |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | Nitrogen |

| Aromaticity | Aromatic | Aromatic | Aromatic |

| Reactivity (Electrophilic Substitution) | High | Moderate | Very High |

| Source | Biomass (e.g., corn cobs) | Fossil fuels | Coal tar, bone oil |

The introduction of a methyl group onto the furan ring, as in 2-methylfuran (B129897) or 2,5-dimethylfuran, significantly influences the molecule's electronic properties, stability, and reactivity. acs.org Methyl groups are electron-donating, which can further activate the furan ring towards electrophilic attack. mdpi.com The position of the methyl group dictates the regioselectivity of subsequent reactions. For instance, in 2-methylfuran, the C5 position is highly activated for reactions such as hydroxyalkylation/alkylation and acylation. mdpi.com Furthermore, methyl substitution can alter the metabolic pathway of furan-containing compounds; oxidative ring opening is a common metabolic route for 2-methylfuran. acs.org

Overview of Acyl Isothiocyanate Chemistry

Acyl isothiocyanates (R-CO-NCS) are a class of highly reactive heterocumulenes that serve as powerful synthons in organic chemistry. arkat-usa.orgresearchgate.net Their rich and diverse chemistry has been extensively utilized in the synthesis of a multitude of biologically important heterocyclic systems. researchgate.net

The reactivity of acyl isothiocyanates is governed by three primary active centers: a nucleophilic nitrogen atom and two distinct electrophilic carbon atoms—one in the carbonyl group and one in the thiocarbonyl group. arkat-usa.org This trifunctional nature allows them to participate in a wide variety of addition and cyclization reactions. arkat-usa.org They are more reactive than their alkyl isothiocyanate counterparts due to the electron-withdrawing nature of the adjacent acyl group, which enhances the electrophilicity of the isothiocyanate carbon. arkat-usa.org Consequently, they readily react with a range of nucleophiles, particularly nitrogen-based ones like amines, hydrazines, and hydrazides, to form adducts that can undergo subsequent cyclization to yield five- or six-membered heterocycles such as triazoles, pyrimidines, and thiadiazoles. arkat-usa.orgresearchgate.net

The presence of both a carbonyl (C=O) and a thiocarbonyl (C=S) group within the acyl isothiocyanate structure is central to its unique reactivity. arkat-usa.orgresearchgate.net These two groups provide two distinct electrophilic sites, enabling diverse cyclization pathways depending on the nature of the attacking nucleophile and the reaction conditions. arkat-usa.org For example, reactions with dinucleophiles can involve sequential attacks at both the carbonyl carbon and the isothiocyanate carbon, leading to the formation of various heterocyclic rings. researchgate.net The carbonyl group's strong electron-withdrawing effect significantly activates the isothiocyanate moiety for nucleophilic attack, making these reagents exceptionally useful for building complex molecular frameworks. arkat-usa.org

Positioning of 5-Methylfuran-2-carbonyl Isothiocyanate within Heterocyclic and Isothiocyanate Research

This compound emerges as a specialized reagent that synergistically combines the structural features of the furan scaffold with the synthetic versatility of the acyl isothiocyanate functional group. While research on this specific molecule is not as extensive as its non-methylated analog, furan-2-carbonyl isothiocyanate, its chemical behavior can be inferred from the well-established principles of its constituent parts.

The parent compound, furan-2-carbonyl isothiocyanate, is a known precursor for a variety of novel azine and azole heterocycles through addition-cyclization reactions with nitrogen nucleophiles. researchgate.net The introduction of a methyl group at the 5-position of the furan ring is expected to modulate this reactivity. The electron-donating nature of the methyl group can influence the electronic distribution within the aromatic ring and the attached carbonyl group, potentially altering reaction rates and regioselectivity.

This compound is a valuable intermediate, typically generated in situ from its corresponding acyl chloride, 5-methylfuran-2-carbonyl chloride, and a thiocyanate (B1210189) salt. scispace.com Its utility lies in its potential to serve as a building block for new series of heterocyclic compounds that incorporate the 5-methylfuran moiety—a structural motif found in various contexts. The inherent reactivity of the acyl isothiocyanate function provides a direct route to complex structures, making this compound a promising tool for synthetic chemists aiming to explore new chemical space in drug discovery and materials science.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅NO₂S |

| Molecular Weight | 167.19 g/mol |

| Appearance | Expected to be a reactive solid or oil |

| Key Functional Groups | Furan, Carbonyl, Isothiocyanate |

| Precursor | 5-Methylfuran-2-carbonyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-2-carbonyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c1-5-2-3-6(10-5)7(9)8-4-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGODRXXFBWJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Methylfuran 2 Carbonyl Isothiocyanate

Nucleophilic Addition and Cyclization Reactions

5-Methylfuran-2-carbonyl isothiocyanate readily undergoes nucleophilic addition reactions, serving as a valuable synthon for complex molecular architectures. The initial step typically involves the attack of a nucleophile on the electrophilic carbon of the isothiocyanate group (-N=C=S). The resulting adduct can then undergo subsequent cyclization, often driven by the presence of other functional groups on the nucleophile, leading to a diverse array of heterocyclic products.

Nitrogen-based nucleophiles, such as amines, hydrazines, and amidines, are common reaction partners for acyl isothiocyanates. These reactions provide a powerful and direct route to a variety of nitrogen-containing heterocycles. The reactivity of the parent compound, furan-2-carbonyl isothiocyanate, has been studied, and the behavior of the 5-methyl derivative is expected to be analogous. The initial addition of the nitrogen nucleophile to the isothiocyanate carbon forms a thiourea (B124793) derivative, which serves as a key intermediate for subsequent intramolecular cyclization.

The synthesis of six-membered heterocyclic rings like triazines and pyrimidines can be achieved through the reaction of this compound with appropriate nitrogen nucleophiles. For instance, reaction with guanidine (B92328) would lead to the formation of a triazine derivative. The process involves the initial formation of an N-(5-methylfuroyl)thiourea intermediate, which then cyclizes with the elimination of a small molecule like hydrogen sulfide (B99878) to yield the stable aromatic triazine ring. Similarly, reactions with compounds containing an amidine functionality can be utilized to construct pyrimidine (B1678525) rings.

Table 1: Synthesis of Triazines and Pyrimidines from Acyl Isothiocyanates

| Nucleophile | Intermediate Product | Final Heterocycle | Reaction Type |

| Guanidine | N-(5-Methylfuran-2-carbonyl)-N'-guanylthiourea | 1,3,5-Triazine derivative | Addition-Cyclization |

| Amidines | N-Acyl-N'-amidinylthiourea | Pyrimidine derivative | Addition-Cyclization |

Five-membered heterocycles are also readily accessible from this compound. The reaction with hydrazine (B178648) derivatives is a common method for synthesizing thiadiazole and triazole systems. For example, the reaction with hydrazine hydrate (B1144303) initially forms a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under different conditions to yield either 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) derivatives. Furthermore, reactions with hydrazones can lead to the formation of oxadiazine rings. The reaction with ethylenediamine (B42938) would produce an imidazolidine-2-thione derivative through the formation of a bis-thiourea adduct followed by cyclization.

Table 2: Synthesis of Five-Membered Heterocycles

| Nucleophile | Intermediate Product | Final Heterocycle |

| Hydrazine Hydrate | 1-(5-Methylfuran-2-carbonyl)thiosemicarbazide | 1,3,4-Thiadiazole or 1,2,4-Triazole |

| Acetone (B3395972) Hydrazone | N-Acyl thiourea derivative | 1,3,4-Oxadiazine |

| Ethylenediamine | N,N'-bis(5-Methylfuran-2-carbonyl)ethylenedithiourea | Imidazolidine-2-thione |

The reaction of isothiocyanates with amines to form thioureas is a fundamental transformation. Notably, these reactions can proceed efficiently in the solid state, often initiated by simple mechanical grinding or co-milling of the reactants. researchgate.net This solvent-free approach offers significant environmental and practical advantages, including quantitative yields and the avoidance of waste-producing workups. researchgate.net The solid-state reaction between this compound and a primary or secondary amine would involve the direct nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, leading to the formation of the corresponding N-substituted-N'-(5-methylfuran-2-carbonyl)thiourea. This method is particularly effective for generating these important synthetic intermediates without the need for solvents or catalysts. researchgate.net

Acyl isothiocyanates, including the 5-methylfuran derivative, are significantly more reactive towards nucleophiles than their alkyl or aryl isothiocyanate counterparts. arkat-usa.org This enhanced reactivity is attributed to the strong electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the isothiocyanate carbon atom. arkat-usa.orgresearchgate.net

Reactions with Nitrogen Nucleophiles Leading to Heterocyclic Systems

Electrophilic Behavior and Reaction Sites

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

The Isothiocyanate Carbon (C=S): This is the most reactive electrophilic center. The adjacent acyl group strongly withdraws electron density, making this carbon highly susceptible to attack by a wide range of nucleophiles. arkat-usa.orgresearchgate.net Nucleophilic addition at this site is the initial step in most of the transformations discussed, such as the formation of thioureas and subsequent heterocyclic systems.

The Carbonyl Carbon (C=O): While also an electrophilic center, the carbonyl carbon is generally less reactive towards nucleophiles than the isothiocyanate carbon in this specific molecular context. arkat-usa.org However, it can participate in reactions, particularly in intramolecular cyclizations where the geometry of the intermediate favors attack at the carbonyl group.

The bifunctional electrophilic nature of acyl isothiocyanates is the key to their synthetic utility. arkat-usa.org The course of a reaction—whether it involves one or both electrophilic centers—is determined by the nature of the nucleophile, the reaction conditions, and the stability of the resulting intermediates and products. arkat-usa.org

Intramolecular Cyclization and Rearrangement Processes

Acyl isothiocyanates are versatile reagents in heterocyclic synthesis due to the presence of multiple reactive sites. The electrophilic carbon of the isothiocyanate group and the carbonyl carbon are susceptible to nucleophilic attack. While many reactions of acyl isothiocyanates are intermolecular, involving external nucleophiles, the potential for intramolecular cyclization exists if a suitable nucleophilic center is present within the molecule or can be generated in a preceding step.

In the case of this compound, direct intramolecular cyclization without the involvement of an external reagent is not a commonly reported pathway under typical conditions. The furan (B31954) ring itself is not sufficiently nucleophilic to attack the isothiocyanate or carbonyl group directly. However, intramolecular processes can be envisaged under specific conditions, such as thermal or photochemical activation, or through rearrangement of intermediates formed in intermolecular reactions.

One potential, though less common, rearrangement for acyl isothiocyanates is a thermal 1,3-shift of the acyl group. This process would lead to the formation of a thioacyl isocyanate. However, for most acyl isothiocyanates, this equilibrium lies far to the side of the more stable acyl isothiocyanate.

More relevant are the intramolecular cyclizations of adducts formed from the initial reaction of this compound with a bifunctional nucleophile. For instance, reaction with a hydrazine derivative would initially form a thiosemicarbazide, which can then undergo intramolecular cyclization to form various five- or six-membered heterocyclic rings, such as triazole or thiadiazine derivatives. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

Computational and Theoretical Insights into Reaction Mechanisms

To rigorously understand the reaction mechanisms, including potential intramolecular pathways of this compound, computational and theoretical chemistry provides powerful tools. Although specific studies on this exact molecule are limited, the methodologies described below are standard approaches for investigating such systems.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. These calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For a hypothetical intramolecular cyclization of a derivative of this compound, DFT calculations could be employed to:

Determine the geometry of reactants, intermediates, and products: This provides insight into the structural changes occurring during the reaction.

Locate transition state structures: The transition state represents the highest energy point along the reaction coordinate and is critical for understanding the reaction kinetics.

Calculate activation energies: The energy difference between the reactant and the transition state determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

Analyze the electronic structure: Methods like Natural Bond Orbital (NBO) analysis can provide information about charge distribution and orbital interactions, helping to explain the bonding changes during the reaction.

For example, in the study of the reaction of acyl isothiocyanates with diazoazoles, DFT calculations have been used to understand the nature and strength of stabilizing nonbonded S···O interactions in the resulting products. researchgate.net Similar computational approaches could be applied to investigate the transition states and intermediates in the reactions of this compound.

A hypothetical reaction pathway for an intramolecular cyclization could be modeled, and the Gibbs free energy of activation (ΔG‡) and the reaction Gibbs free energy (ΔGr) could be calculated. These values would indicate the kinetic and thermodynamic feasibility of the proposed pathway.

Table 1: Hypothetical Energy Profile for a Postulated Intramolecular Cyclization

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State 1 (TS1) | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 (TS2) | +15.0 |

| Product | -10.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for the intramolecular cyclization of this compound are not available.

The electronic properties of the 5-methylfuran ring are expected to influence the reactivity of the carbonyl isothiocyanate group. The methyl group at the 5-position is an electron-donating group, which can affect the electrophilicity of the carbonyl carbon and the isothiocyanate carbon.

To quantify such effects, linear free-energy relationships like the Hammett equation are often used. The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A study of a series of 5-substituted-furan-2-carbonyl isothiocyanates would allow for the determination of the ρ value for a particular reaction, providing insight into the charge development in the transition state. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Similarly, the Brönsted catalysis equation relates the reaction rate to the acidity or basicity of a catalyst. In reactions where a proton transfer is involved, this analysis can provide valuable mechanistic information.

While a specific Hammett or Brönsted analysis for this compound is not found in the provided search results, such studies on analogous systems, like the nucleophilic substitution of phenyl carbonyl isothiocyanates, have been conducted theoretically. rsc.org These studies calculate Hammett and Brönsted coefficients to interpret the mutual interaction of substituents in the nucleophile and the substrate. rsc.org

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions.

For reactions involving polar or charged species, polar solvents generally stabilize these species more than nonpolar solvents. If the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent will slow the reaction down.

Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides good qualitative trends.

Explicit solvent models: A number of individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

The choice of solvent can be critical in directing the outcome of reactions involving acyl isothiocyanates. For instance, the cyclization of thiosemicarbazide intermediates derived from acyl isothiocyanates can lead to different heterocyclic products depending on the solvent and other reaction conditions. Theoretical studies on the aminolysis of phenyl carbonyl isothiocyanates have considered the effect of a polar aprotic solvent on the reaction mechanism. rsc.org A similar approach could be used to predict the influence of different solvents on the intramolecular reactivity of this compound.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 5-methylfuran-2-carbonyl isothiocyanate can be achieved. The following data are predicted based on analyses of similar structures, such as 5-methylfuran-2-carboxylic acid derivatives and other acyl isothiocyanates.

The ¹H NMR spectrum is expected to show signals corresponding to the two furan (B31954) ring protons and the methyl group protons. The protons on the furan ring, H-3 and H-4, form an AX spin system and are expected to appear as doublets. The methyl group protons would appear as a singlet.

H-3 Proton: The proton at position 3 is adjacent to the electron-withdrawing carbonyl isothiocyanate group, which would deshield it, causing it to resonate at a downfield chemical shift, predicted to be around 7.2-7.4 ppm. It will appear as a doublet due to coupling with H-4.

H-4 Proton: The proton at position 4 is adjacent to the electron-donating methyl group, leading to a more shielded environment. Its signal is expected as a doublet in the range of 6.2-6.4 ppm, coupled with H-3.

Methyl Protons (CH₃): The three protons of the methyl group at position 5 are chemically equivalent and will give rise to a singlet, predicted to be in the range of 2.3-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.2 - 7.4 | d (doublet) | 3.4 - 3.8 |

| H-4 | 6.2 - 6.4 | d (doublet) | 3.4 - 3.8 |

| 5-CH₃ | 2.3 - 2.5 | s (singlet) | - |

Solvent: CDCl₃

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the five carbons of the 5-methylfuran ring, the carbonyl carbon, and the isothiocyanate carbon.

Furan Ring Carbons: The chemical shifts of the furan ring carbons are influenced by the substituents. C-2 and C-5, being attached to the carbonyl and methyl groups respectively, will be the most downfield of the ring carbons. C-3 and C-4 will appear at more intermediate shifts.

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and is expected to resonate significantly downfield, typically in the range of 155-165 ppm.

Isothiocyanate Carbon (-N=C=S): The carbon of the isothiocyanate group is also characteristically downfield, often appearing in the region of 130-150 ppm. It is important to note that the signal for the isothiocyanate carbon can sometimes be broad or weak due to its quadrupolar relaxation effects and chemical shift anisotropy. researchgate.netnih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 120 - 125 |

| C-4 | 110 - 115 |

| C-5 | 158 - 162 |

| 5-CH₃ | 13 - 15 |

| C=O | 155 - 165 |

| -N=C=S | 130 - 150 |

Solvent: CDCl₃

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-3 and H-4 protons, confirming their scalar coupling and adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. It would show correlations between the H-3 signal and the C-3 signal, the H-4 signal and the C-4 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

H-3 correlating with C-2, C-4, and the carbonyl carbon (C=O).

H-4 correlating with C-2, C-3, and C-5.

The methyl protons correlating with C-4 and C-5.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the strong absorption of the isothiocyanate and carbonyl groups.

Isothiocyanate (-N=C=S) Stretch: This is the most characteristic feature and is expected to appear as a very strong, broad absorption band in the region of 2000-2150 cm⁻¹. This intense band is due to the asymmetric stretching of the -N=C=S group.

Carbonyl (C=O) Stretch: A strong absorption corresponding to the carbonyl stretching vibration is expected in the range of 1680-1720 cm⁻¹. The conjugation with the furan ring may lower this frequency slightly.

Furan Ring Vibrations: Characteristic absorptions for the furan ring, including C=C and C-O stretching, are expected in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹.

C-H Vibrations: C-H stretching vibrations for the furan ring and the methyl group will appear around 2900-3100 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2000 - 2150 | Very Strong, Broad | -N=C=S Asymmetric Stretch |

| 1680 - 1720 | Strong | C=O Stretch |

| 1500 - 1600 | Medium - Strong | C=C Aromatic/Furan Stretch |

| 1000 - 1200 | Medium | C-O Furan Stretch |

| 2900 - 3100 | Medium - Weak | C-H Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can further confirm its structure. For this compound (C₇H₅NO₂S), the molecular weight is 167.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167. Key fragmentation pathways would likely involve:

Loss of the isothiocyanate group (-NCS): This would lead to the formation of the 5-methylfuroyl cation, a prominent peak at m/z = 111.

Loss of carbon monoxide (-CO): Fragmentation of the 5-methylfuroyl cation could lead to the loss of CO, resulting in a furan ring fragment at m/z = 83.

Cleavage of the carbonyl-isothiocyanate bond: This could also lead to fragments corresponding to [NCS]⁺ (m/z = 58) or [CONCS]⁺.

Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Predicted Identity |

|---|---|

| 167 | [M]⁺ (Molecular Ion) |

| 111 | [M - NCS]⁺ |

| 83 | [M - NCS - CO]⁺ |

| 58 | [NCS]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The this compound molecule contains a conjugated system comprising the furan ring and the carbonyl group. This conjugation is expected to result in strong UV absorption.

Based on data for similar aromatic and furan-based carbonyl compounds, a strong π → π* transition is expected. The absorption maximum (λ_max) would likely fall in the range of 250-300 nm. The isothiocyanate group itself can also contribute to the UV absorption. The presence of the methyl group, an auxochrome, might cause a slight bathochromic (red) shift compared to the unsubstituted furan-2-carbonyl isothiocyanate. Additionally, a weaker n → π* transition from the carbonyl group might be observed at longer wavelengths, potentially around 300-340 nm. masterorganicchemistry.com

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 250 - 300 |

| n → π* | 300 - 340 (weak) |

Solvent: Ethanol or Methanol

X-ray Diffraction for Solid-State Structure Determination

Information regarding the crystal structure, unit cell parameters, space group, and other crystallographic data for this compound is not found in the current scientific literature or crystallographic databases. X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and the packing of molecules within the crystal lattice. The absence of this data precludes a detailed discussion of its solid-state structure.

Mechanistic Investigations of Biological Activities

Antimicrobial Action Pathways

There is no available research on the antimicrobial action pathways of 5-Methylfuran-2-carbonyl isothiocyanate.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Specific studies on the effects of this compound on bacterial growth, viability, or its inhibitory action against specific bacterial targets such as Helicobacter pylori and Campylobacter jejuni have not been reported in the existing scientific literature.

Information regarding the impact of this compound on bacterial growth and viability is not available.

There are no documented findings on the inhibitory effects of this compound on Helicobacter pylori, Campylobacter jejuni, or any other specific bacterial strains.

Antifungal Activity Mechanisms

The mechanisms of antifungal activity for this compound have not been investigated or reported in scientific literature.

Anticarcinogenic and Antiproliferative Mechanisms

Information on the anticarcinogenic and antiproliferative mechanisms of this compound is not available.

Cellular Mechanisms of Action in Cancer Cell Lines

There are no published studies detailing the cellular mechanisms of action of this compound in any cancer cell lines.

Anti-inflammatory Response Pathways

Chronic inflammation is a critical factor in the development of numerous diseases, including cancer. mdpi.com Isothiocyanates are recognized for their potent anti-inflammatory properties. nih.govfoodandnutritionjournal.org The primary mechanisms for this activity involve the modulation of two key transcription factors: Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). scispace.com

Inhibition of NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli lead to its activation and translocation to the nucleus, where it switches on the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Synthetic isothiocyanates, including one with a tetrahydrofurfuryl structure, have been shown to suppress the NF-κB signaling pathway, thereby reducing the expression of these pro-inflammatory mediators. scispace.com

Activation of Nrf2 Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response. Isothiocyanates are potent activators of Nrf2. mdpi.com By activating Nrf2, they induce the expression of a battery of antioxidant and cytoprotective enzymes, which not only defend against oxidative stress but also actively suppress inflammation. nih.govmdpi.com

Other Investigated Biological Action Mechanisms

Beyond their anticancer and anti-inflammatory effects, the biological activities of isothiocyanates extend to neuroprotection and antioxidant defense.

Neuroprotective Mechanisms

Neuroinflammation and oxidative stress are major contributors to the pathogenesis of neurodegenerative diseases. foodandnutritionjournal.orgnih.gov The ability of isothiocyanates to cross the blood-brain barrier allows them to exert protective effects within the central nervous system. mdpi.com Their neuroprotective properties are largely attributed to their potent anti-inflammatory and antioxidant activities. nih.govmdpi.com

Studies on isothiocyanates like sulforaphane (B1684495) and PEITC have shown they can protect neurons from damage by activating the Nrf2 pathway in brain cells (astrocytes), which enhances the brain's antioxidant defenses. nih.govnih.gov They also suppress the production of inflammatory mediators in the brain. mdpi.com For instance, in in vitro models of neuroinflammation, isothiocyanates were able to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are implicated in the pathology of various neurological diseases. nih.govnih.gov

Antioxidant Mechanisms

Isothiocyanates employ a dual strategy to combat oxidative stress. foodandnutritionjournal.orgnih.gov While they possess some capacity for direct radical scavenging, their primary and more significant antioxidant effect is indirect. nih.govnih.gov This indirect mechanism is mediated through the activation of the Nrf2-antioxidant response element (ARE) pathway. foodandnutritionjournal.orgmdpi.com

Activation of Nrf2 leads to the coordinated upregulation of numerous Phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com These enzymes are capable of neutralizing a wide range of reactive oxygen species (ROS) and electrophiles, thereby protecting cells from oxidative damage. This robust and sustained antioxidant response is considered a cornerstone of the health-promoting effects of isothiocyanates. mdpi.comfoodandnutritionjournal.org

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate the requested article focusing solely on its mechanistic investigations of biological activities, particularly concerning its enzyme inhibitory potential beyond carcinogenesis and detailed structure-activity relationship (SAR) studies of its derivatives.

The performed searches did not yield any dedicated studies or detailed research findings for this specific compound. The available literature discusses isothiocyanates as a broader class of compounds or focuses on the synthesis and reactivity of related molecules such as furan-2-carbonyl isothiocyanate. However, this information does not provide the specific details required to accurately and exclusively address the enzyme inhibitory potential and structure-activity relationships of this compound and its derivatives as per the user's strict instructions.

Therefore, to adhere to the principles of scientific accuracy and the specific constraints of the request, the generation of the article cannot be completed at this time due to the lack of focused research on "this compound."

Advanced Computational Modeling in Furan Isothiocyanate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govredalyc.org This method is crucial in structure-based drug design for estimating the strength and type of interaction between a potential drug candidate and its biological target. nih.gov

Molecular docking simulations calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the target protein. A more negative value typically indicates a stronger and more stable binding interaction. frontiersin.orgsemanticscholar.org The simulation also predicts the binding mode, which is the specific three-dimensional pose (orientation and conformation) the ligand adopts within the receptor's binding site. redalyc.org This information is critical for understanding how the molecule fits into the pocket and what interactions stabilize the complex. semanticscholar.org

For 5-Methylfuran-2-carbonyl isothiocyanate, docking studies would be used to screen its potential against various protein targets. The results would rank its binding affinity relative to other compounds or a known inhibitor.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interactions |

|---|---|---|

| Protein Kinase A | -7.8 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen Bond, Pi-Alkyl |

| Epidermal Growth Factor Receptor (EGFR) | -8.1 | Hydrogen Bond, van der Waals |

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are crucial for the interaction with the ligand. researchgate.net These key residues may form hydrogen bonds, hydrophobic interactions, van der Waals forces, or other types of non-covalent bonds with the ligand. samipubco.com By analyzing the docked pose of this compound, researchers can pinpoint which residues are essential for its binding. This knowledge is invaluable for lead optimization, as modifications can be made to the ligand's structure to enhance its interactions with these key residues, thereby improving its binding affinity and selectivity.

Table 2: Illustrative Key Residue Interactions for this compound with EGFR

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| MET769 | Hydrogen Bond | 2.1 |

| LEU718 | Hydrophobic | 3.5 |

| ASP831 | Hydrogen Bond | 2.9 |

| LYS721 | van der Waals | 3.8 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. nih.gov For the this compound-protein complex, an MD simulation would reveal whether the initial docked pose is stable or if the ligand shifts to a different conformation. grafiati.com It also allows for the analysis of the persistence of key interactions, such as hydrogen bonds, throughout the simulation, giving a more accurate picture of the binding stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov QSAR models are built by correlating variations in physicochemical properties (descriptors) of molecules with their observed activities. nih.gov These descriptors can include parameters related to hydrophobicity, electronics, and sterics. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound. researchgate.netmdpi.com This approach helps prioritize which analogues to synthesize and test, saving time and resources in the drug discovery process.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. nih.govnih.gov DFT calculations can provide detailed information about the electronic structure of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.commdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. mdpi.com Furthermore, DFT can be used to predict reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in understanding how the molecule will behave in chemical reactions and interact with biological nucleophiles or electrophiles. nih.govmdpi.com This is particularly relevant for the isothiocyanate group, which is known to be an electrophile that can react with nucleophilic residues in proteins. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes

The development of efficient, scalable, and environmentally benign synthetic methods is paramount. Future research should focus on novel synthetic strategies that offer improvements over classical approaches.

One-Pot Methodologies: Designing one-pot syntheses starting from readily available precursors like 5-methylfuroic acid would enhance efficiency. chemrxiv.org Catalyst-free, three-component reactions, which have been successful for other isothiocyanate derivatives, could be adapted for this specific compound. researchgate.net

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate easier scale-up.

Alternative Isothiocyanate Precursors: Investigating alternatives to traditional thiophosgene-based methods is crucial for greener chemistry. This includes the use of dithiocarbamate (B8719985) salts or other less hazardous reagents to generate the isothiocyanate moiety. chemrxiv.org A novel route involving the isomerization of thiourea (B124793) at reflux temperatures in the presence of metal powders has been shown to generate isothiocyanate ligands in situ and could be explored. nasa.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related heterocyclic compounds and could be a valuable tool for optimizing the synthesis of 5-Methylfuran-2-carbonyl isothiocyanate and its derivatives. researchgate.net

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms is essential for controlling product selectivity and designing new transformations. The reactivity of this compound is dictated by the interplay between the furan (B31954) ring, the carbonyl group, and the isothiocyanate function.

Future mechanistic studies should include:

Addition-Cyclization Reactions: Detailed kinetic and computational studies on the addition-cyclization reactions with various nucleophiles are needed. While reactions of the parent furan-2-carbonyl isothiocyanate are known to yield various heterocycles, the electronic and steric influence of the 5-methyl group on reaction rates and pathways remains to be elucidated. researchgate.net

Influence of the Furan Ring: The furan moiety can undergo specific reactions, such as Diels-Alder cycloadditions or ring-opening under certain conditions. mdpi.com Research should investigate how the carbonyl isothiocyanate group influences the furan ring's reactivity and vice-versa. For instance, the hydrolysis of a 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety under acidic conditions presents a potential transformation pathway to be studied. researchgate.netnih.govnih.gov

Reaction Intermediates: Trapping and characterization of reaction intermediates using advanced spectroscopic techniques (e.g., in-situ NMR) would provide direct evidence for proposed mechanisms.

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work.

Density Functional Theory (DFT) Calculations: DFT can be employed to model the electronic structure, reactivity indices, and spectral properties of this compound. Such studies can help predict the most likely sites for nucleophilic or electrophilic attack and rationalize observed reaction outcomes.

Modeling Reaction Pathways: Computational modeling can be used to map the potential energy surfaces of its chemical transformations. This allows for the determination of transition state geometries and activation energies, providing a deeper understanding of reaction kinetics and selectivity. For example, computational studies on the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates have provided valuable mechanistic insights that could be applied here. nih.gov

Virtual Screening for Drug Design: The structural features of this compound can be used to design libraries of derivatives in silico. These virtual libraries can then be screened against biological targets to identify promising candidates for synthesis and biological evaluation, accelerating the drug discovery process.

Elucidation of Broader Biological Pathways and Molecular Targets

Preliminary studies on related furan-carboxamide derivatives have indicated potential antimicrobial and anti-cancer activities. researchgate.net This suggests that this compound and its derivatives are promising candidates for further biological investigation.

Future research should aim to:

Broad-Spectrum Biological Screening: The compound and its derivatives should be systematically screened against a diverse range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in disease pathways.

Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies are crucial. This includes identifying the specific molecular targets and understanding how the compound interacts with them to exert its biological effect. The known ability of isothiocyanates to react with nucleophilic residues in proteins makes them interesting candidates for enzyme inhibition studies.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues and subsequent biological testing will be essential to establish clear structure-activity relationships. This knowledge is vital for optimizing the potency and selectivity of lead compounds. The functional moieties, such as the carbonyl and thiocarbonyl groups, are known to be important building blocks in many drugs, often facilitating interactions with biological targets through hydrogen bonding. researchgate.net

By pursuing these research directions, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for new applications in materials science, organic synthesis, and medicinal chemistry.

Q & A

What are the common synthetic routes for 5-Methylfuran-2-carbonyl isothiocyanate, and what mechanisms govern these reactions?

Basic

The compound is typically synthesized via a nucleophilic addition-elimination mechanism. A primary method involves reacting 2-furoyl chloride with potassium thiocyanate to form an intermediate acyl isothiocyanate, followed by condensation with amines to yield thiourea derivatives . This SN2 pathway is critical for ensuring regioselectivity. Alternative routes using carbon disulfide and cyanuric acid for desulfurization offer safer, high-yield alternatives to toxic reagents like thiophosgene .

How can researchers confirm the successful synthesis of this compound and its derivatives?

Basic

FT-IR spectroscopy is essential for identifying the thiocarbonyl (C=S) stretch (~1200–1250 cm⁻¹) and isothiocyanate (-NCS) groups (~2050–2100 cm⁻¹) . Nuclear Magnetic Resonance (NMR) can resolve structural ambiguities: the furan ring protons appear as distinct aromatic signals (δ 6.5–7.5 ppm), while the isothiocyanate group influences neighboring proton shifts . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns.

What strategies can mitigate toxicity risks associated with reagents used in synthesizing isothiocyanate derivatives?

Advanced

Replacing thiophosgene with safer reagents like carbon disulfide and cyanuric acid reduces toxicity while maintaining efficiency . Reaction optimization under mild conditions (e.g., low temperatures, inert atmospheres) minimizes hazardous byproducts. Proper personal protective equipment (PPE) and fume hoods are mandatory, as methyl isothiocyanate analogs are incompatible with oxidizers, acids, and bases .

How do reaction conditions influence the yield and purity of this compound in nucleophilic substitution reactions?

Advanced

Yield depends on solvent polarity, temperature, and base selection. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like DBU or trimethylamine stabilize intermediates . Contradictions arise in side-product formation: for example, excessive base can hydrolyze the isothiocyanate group, reducing purity. Kinetic studies and real-time monitoring (e.g., HPLC-MS) are recommended to optimize conditions .

What are the key safety considerations when handling this compound in laboratory settings?

Basic

The compound is moisture-sensitive and reacts violently with oxidizing agents, acids, and alcohols . Storage in airtight containers under nitrogen at –20°C prevents degradation. First-aid protocols require immediate decontamination of skin/eyes and medical attention due to potential respiratory and dermal toxicity .

How can divergent synthesis approaches utilizing isothiocyanate intermediates expand structural diversity in drug discovery?

Advanced

Isothiocyanates enable diversity-oriented synthesis (DOS) of N-heterocycles like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. In situ generation of DNA-conjugated isothiocyanates facilitates combinatorial library construction for high-throughput screening . This approach is critical for exploring structure-activity relationships (SAR) in antimicrobial or anticancer agents .

What analytical techniques resolve contradictions in spectral data for thiourea derivatives of this compound?

Advanced

Contradictions in FT-IR or NMR data often stem from tautomerism or impurities. Multi-dimensional NMR (e.g., HSQC, HMBC) clarifies connectivity, while X-ray crystallography provides definitive structural confirmation . High-resolution MS (HRMS) differentiates isobaric species, and thermal analysis (DSC/TGA) assesses purity via decomposition profiles.

What are the primary chemical reactions of this compound, and what are their applications?

Basic

Key reactions include:

- Nucleophilic addition with amines to form thioureas, used in enzyme inhibition studies .

- Substitution at the furan ring (e.g., halogenation) to modify electronic properties for agrochemical development .

- Cycloaddition with alkynes/alkenes to generate heterocycles for medicinal chemistry .

How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

Advanced

The methyl group on the furan ring introduces steric hindrance, slowing reactions at the 5-position. Electron-withdrawing effects of the carbonyl and isothiocyanate groups enhance electrophilicity at the furan’s α-carbon, enabling regioselective functionalization . Computational studies (DFT) predict reactivity trends, guiding catalyst design for asymmetric synthesis.

What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

Advanced

Batch-to-batch variability arises from exothermic reactions and moisture sensitivity. Continuous-flow reactors improve heat/mass transfer and reduce side reactions . Purification via column chromatography is impractical at scale; instead, crystallization or membrane filtration ensures reproducibility. Regulatory compliance requires rigorous impurity profiling (e.g., LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.